Mal-PEG2-CH2COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

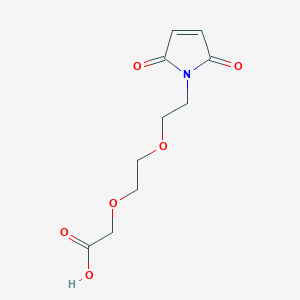

2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO6/c12-8-1-2-9(13)11(8)3-4-16-5-6-17-7-10(14)15/h1-2H,3-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZIIPBGZTZIKMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301151584 | |

| Record name | 2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173323-23-4 | |

| Record name | 2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=173323-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301151584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Mal-PEG2-CH2COOH: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-PEG2-CH2COOH, also known as Maleimide-PEG2-Acetic Acid, is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and diagnostics. Its architecture, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid, bridged by a hydrophilic polyethylene glycol (PEG) spacer, offers a versatile platform for the covalent linkage of diverse biomolecules. This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and practical applications of this compound, with a focus on its role in the construction of antibody-drug conjugates (ADCs). Detailed experimental protocols for conjugation, quantitative data, and a schematic representation of a targeted signaling pathway are presented to facilitate its effective implementation in research and development.

Introduction

The precise and stable conjugation of biomolecules is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutic and diagnostic agents. Heterobifunctional linkers are pivotal tools in this endeavor, allowing for the controlled coupling of two different molecular entities. This compound is a prominent member of this class of reagents, offering selectivity in its reactivity towards thiol and amine functionalities. The inclusion of a two-unit polyethylene glycol (PEG) spacer enhances the aqueous solubility of the linker and the resulting conjugate, which can improve the pharmacokinetic properties of biotherapeutics. This guide will delve into the technical details of this compound, providing researchers with the necessary information for its successful application.

Chemical Properties and Structure

This compound is characterized by its three key functional components: a maleimide group, a short PEG spacer, and a terminal carboxylic acid.

-

Maleimide Group: This moiety is highly reactive towards sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1][2]

-

PEG Spacer: The diethenoxy (PEG2) spacer is a hydrophilic chain that imparts greater water solubility to the molecule and the subsequent bioconjugate.[3] This can be advantageous in preventing aggregation and improving the biocompatibility of the final product.

-

Carboxylic Acid Group: The terminal carboxyl group can be activated to react with primary amines, such as those on lysine residues of proteins or on amino-modified molecules, to form a stable amide bond.[3]

The combination of these features in a single molecule allows for a two-step conjugation strategy, providing control over the assembly of complex biomolecular architectures.

Quantitative Data

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₁H₁₅NO₆ | [3] |

| Molecular Weight | 257.24 g/mol | [3] |

| CAS Number | 1374666-32-6 | [3][] |

| Appearance | Liquid | [3] |

| Purity | ≥95% | [3] |

| Storage Conditions | -20°C for long-term storage (months to years) | [3] |

Experimental Protocols

The successful use of this compound hinges on the careful execution of the conjugation reactions. The following are detailed protocols for the sequential reaction of the maleimide and carboxylic acid functionalities.

Maleimide-Thiol Conjugation

This protocol describes the conjugation of the maleimide group of this compound to a thiol-containing molecule, such as a protein with a free cysteine residue.

Materials:

-

Thiol-containing protein (e.g., antibody with engineered cysteine)

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed[5]

-

Reducing agent (optional, for proteins with disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching reagent (optional): N-acetylcysteine or β-mercaptoethanol

-

Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

-

Protein Preparation: If the protein's target thiol groups are involved in disulfide bonds, they must first be reduced. Dissolve the protein in conjugation buffer and add a 10-50 fold molar excess of TCEP. Incubate for 1-2 hours at room temperature. Remove the excess TCEP by buffer exchange using a desalting column.

-

Reaction Setup: Dissolve the thiol-containing protein in degassed conjugation buffer at a concentration of 1-10 mg/mL.[6]

-

Linker Addition: Prepare a stock solution of this compound in a water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Add a 5-20 fold molar excess of the this compound solution to the protein solution.[7]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light.

-

Quenching (Optional): To consume any unreacted maleimide groups, a quenching reagent such as N-acetylcysteine can be added in a 2-fold molar excess relative to the initial amount of the maleimide linker.

-

Purification: Remove the excess linker and byproducts by size-exclusion chromatography or dialysis against an appropriate buffer.

Critical Parameters:

-

pH: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5. Above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can also react with amines.

-

Buffer: The conjugation buffer should be free of thiol-containing reagents.

-

Degassing: Degassing the buffer is recommended to prevent re-oxidation of thiols.

Carboxylic Acid-Amine Conjugation (EDC/NHS Chemistry)

This protocol outlines the activation of the carboxylic acid group of the maleimide-protein conjugate and its subsequent reaction with an amine-containing molecule (e.g., a cytotoxic drug).

Materials:

-

Maleimide-protein conjugate with a terminal carboxylic acid

-

Amine-containing molecule

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Coupling Buffer: PBS, pH 7.2-8.0

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

-

Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or hydroxylamine

-

Purification system

Procedure:

-

Activation of Carboxylic Acid: Dissolve the maleimide-protein conjugate in Activation Buffer.

-

EDC/NHS Addition: Prepare fresh solutions of EDC and NHS (or sulfo-NHS) in the Activation Buffer. Add a 10-50 fold molar excess of EDC and a 2-5 fold molar excess of NHS to the conjugate solution.

-

Incubation for Activation: Allow the activation reaction to proceed for 15-30 minutes at room temperature.

-

Conjugation to Amine: Immediately add the amine-containing molecule, dissolved in Coupling Buffer, to the activated conjugate solution. A 2-10 fold molar excess of the amine-containing molecule is typically used.

-

Incubation for Conjugation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-

Quenching (Optional): Add a quenching solution to stop the reaction and consume any remaining activated carboxyl groups.

-

Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted molecules and byproducts.

Application: Antibody-Drug Conjugate (ADC) Synthesis and Mechanism

A primary application of this compound is in the construction of antibody-drug conjugates (ADCs). In a typical strategy, a monoclonal antibody (mAb) is first engineered to contain a free cysteine residue at a specific site. The maleimide group of this compound is then reacted with this cysteine. Subsequently, the carboxylic acid of the linker is activated and conjugated to an amine-functionalized cytotoxic drug.

Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an ADC using this compound.

Caption: Workflow for ADC synthesis using this compound.

Targeting the HER2 Signaling Pathway

ADCs constructed with this compound can be designed to target specific cancer cell surface receptors. A prominent example is the human epidermal growth factor receptor 2 (HER2), which is overexpressed in a significant portion of breast cancers. An anti-HER2 antibody component of an ADC directs the cytotoxic payload specifically to HER2-positive cancer cells. Upon binding to HER2, the ADC is internalized by the cell.

Caption: Mechanism of an anti-HER2 ADC and its effect on the HER2 signaling pathway.

Once inside the cell, the ADC is trafficked to the lysosome, where the linker and/or antibody is degraded, releasing the cytotoxic drug. The released drug can then exert its cell-killing effect, for instance, by inhibiting microtubule polymerization or causing DNA damage, ultimately leading to the apoptosis of the cancer cell. By targeting the HER2 receptor, the ADC effectively inhibits the downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation and survival.[2]

Conclusion

This compound is a highly valuable tool for researchers and drug developers, offering a reliable and versatile method for creating complex bioconjugates. Its well-defined reactivity and the beneficial properties of the PEG spacer make it particularly suitable for the development of targeted therapeutics like ADCs. A thorough understanding of the reaction conditions and the underlying chemical principles, as outlined in this guide, is essential for harnessing the full potential of this powerful linker in advancing biological and pharmaceutical research.

References

- 1. Site-Specific Antibody Conjugation to Engineered Double Cysteine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Site-Specific Conjugation — Zymeworks [zymeworks.com]

- 3. Therapeutic challenges in HER2-targeted antibody therapies: trastuzumab and its ADC derivatives in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Antibody-Drug Conjugates for the Treatment of HER2-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Synthesis of Maleimide-PEG2-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of Maleimide-PEG2-Carboxylic Acid, a heterobifunctional linker widely employed in bioconjugation and drug delivery. The synthesis involves a multi-step process, starting from commercially available precursors, and requires careful control of reaction conditions to achieve high purity and yield. This document outlines the detailed experimental protocols, presents key quantitative data, and illustrates the synthesis workflow and a relevant signaling pathway for its application in antibody-drug conjugates (ADCs).

Overview of Maleimide-PEG2-Carboxylic Acid

Maleimide-PEG2-Carboxylic Acid is a versatile crosslinker featuring a maleimide group at one end and a carboxylic acid at the other, connected by a two-unit polyethylene glycol (PEG) spacer. The maleimide group selectively reacts with thiol (-SH) moieties, typically found in cysteine residues of proteins and peptides, to form stable thioether bonds. The terminal carboxylic acid can be activated to react with primary amines (-NH2) in the presence of coupling agents, forming stable amide bonds. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the resulting conjugates. This dual reactivity makes it an invaluable tool for linking biomolecules to various substrates, including nanoparticles, surfaces, and drug molecules.

Chemical Synthesis Workflow

The synthesis of Maleimide-PEG2-Carboxylic Acid is typically a three-step process starting from Boc-NH-PEG2-COOH. The workflow involves:

-

Deprotection of the Boc Group: Removal of the tert-butyloxycarbonyl (Boc) protecting group from the amine.

-

Formation of the Maleamic Acid: Reaction of the deprotected amine with maleic anhydride.

-

Cyclization to Maleimide: Dehydration of the maleamic acid to form the final maleimide ring.

Experimental Protocols

Step 1: Synthesis of Amino-PEG2-Carboxylic Acid (Deprotection of Boc-NH-PEG2-COOH)

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| Boc-NH-PEG2-COOH | 277.31 | 1.0 | 277.3 mg |

| Dichloromethane (DCM) | - | - | 5 mL |

| Trifluoroacetic Acid (TFA) | 114.02 | - | 5 mL |

Procedure:

-

Dissolve Boc-NH-PEG2-COOH (1.0 mmol) in dichloromethane (5 mL) in a round-bottom flask.

-

Add trifluoroacetic acid (5 mL) to the solution at room temperature.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude Amino-PEG2-Carboxylic Acid is dried under vacuum and used in the next step without further purification.

Step 2: Synthesis of Maleamic-PEG2-Carboxylic Acid

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Mass |

| Amino-PEG2-Carboxylic Acid | 177.19 | 1.0 | 177.2 mg |

| Maleic Anhydride | 98.06 | 1.1 | 107.9 mg |

| Acetone | - | - | 10 mL |

Procedure:

-

Dissolve the crude Amino-PEG2-Carboxylic Acid (1.0 mmol) in acetone (10 mL).

-

Add maleic anhydride (1.1 mmol) to the solution.

-

Stir the mixture at room temperature for 2-3 hours. The reaction between an amine and maleic anhydride is typically rapid.

-

The formation of the maleamic acid can be monitored by the disappearance of the amine starting material using TLC.

-

The solvent is removed under reduced pressure to yield the crude Maleamic-PEG2-Carboxylic Acid, which is used directly in the next step.

Step 3: Synthesis of Maleimide-PEG2-Carboxylic Acid (Cyclization)

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |

| Maleamic-PEG2-Carboxylic Acid | 275.25 | 1.0 | 275.3 mg |

| Acetic Anhydride | 102.09 | - | 5 mL |

| Sodium Acetate (anhydrous) | 82.03 | 0.2 | 16.4 mg |

Procedure:

-

To the crude Maleamic-PEG2-Carboxylic Acid (1.0 mmol), add acetic anhydride (5 mL) and anhydrous sodium acetate (0.2 mmol).

-

Heat the mixture to 80-100°C and stir for 1-2 hours.

-

The progress of the cyclodehydration reaction can be monitored by HPLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-cold water with vigorous stirring to precipitate the product and hydrolyze excess acetic anhydride.

-

The crude product is then purified by reversed-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

Purification:

The final product, Maleimide-PEG2-Carboxylic Acid, is purified using RP-HPLC with a C18 column. A typical mobile phase gradient would be water and acetonitrile, both containing 0.1% trifluoroacetic acid.

Characterization Data (Expected):

| Analysis Technique | Expected Results |

| ¹H NMR | Peaks corresponding to the maleimide protons (δ ~6.7-6.8 ppm, singlet, 2H), PEG backbone protons (δ ~3.5-3.7 ppm, multiplet), and protons adjacent to the carboxylic acid. |

| Mass Spectrometry (ESI-MS) | Calculated m/z for C₁₀H₁₁NO₆: 257.06. Expected [M+H]⁺: 258.07. |

| Purity (HPLC) | >95% |

Application in Antibody-Drug Conjugates (ADCs)

Maleimide-PEG linkers are extensively used in the development of ADCs, which are targeted cancer therapeutics. The linker connects a potent cytotoxic payload to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen.

Signaling Pathway of ADC Action

The general mechanism of action for an ADC utilizing a maleimide-PEG linker involves several key steps, culminating in the induction of apoptosis in the target cancer cell.

An In-Depth Technical Guide to the Mechanism of Action of Mal-PEG2-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mal-PEG2-CH2COOH is a heterobifunctional crosslinker that plays a pivotal role in modern bioconjugation and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). This guide provides a comprehensive technical overview of its mechanism of action. The linker's design incorporates a maleimide group for selective reaction with thiols, a short polyethylene glycol (PEG) spacer to enhance solubility and reduce immunogenicity, and a terminal carboxylic acid for subsequent conjugation to another molecule. This document details the kinetics and stability of the maleimide-thiol reaction, protocols for its use in bioconjugation, and the subsequent activation of the carboxyl group. Furthermore, it explores the influence of the PEG linker on the properties of the resulting conjugate and provides an example of a relevant signaling pathway in the context of targeted drug delivery.

Core Mechanism of Action: The Thiol-Maleimide Reaction

The primary reactive moiety of this compound is the maleimide group. This group undergoes a highly specific Michael addition reaction with a thiol (sulfhydryl) group, typically from a cysteine residue within a protein or peptide, to form a stable thioether bond.[1] This reaction is favored under mild conditions and is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[1][2] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[1]

Reaction Kinetics

The reaction between the maleimide and the thiol is a second-order reaction. The rate is dependent on the concentration of both reactants and the pH of the solution, which influences the deprotonation of the thiol to the more nucleophilic thiolate anion.

| Parameter | Value | Conditions | Reference |

| Second-Order Rate Constant (k) | ~102 - 103 M-1s-1 | pH 7.4, Room Temperature | [3] |

| Optimal pH Range | 6.5 - 7.5 | Aqueous Buffer | [1][2] |

| Reaction Time to Completion | < 2 minutes to 2 hours | Dependent on reactant concentrations | [4] |

Stability of the Thioether Conjugate

While the thioether bond formed is generally stable, its succinimide ring can undergo two competing reactions in a physiological environment:

-

Hydrolysis: The succinimide ring can hydrolyze to form a more stable, ring-opened succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction.[5] The rate of hydrolysis is pH-dependent, increasing with higher pH.

-

Retro-Michael Reaction (Thiol Exchange): This is the reversal of the initial conjugation, leading to the dissociation of the conjugate. The released maleimide can then react with other thiol-containing molecules, such as glutathione in the plasma, which can lead to off-target effects.[5][6]

| Reaction | Half-life (t1/2) | Conditions | Significance | Reference |

| Succinimide Ring Hydrolysis (N-alkyl maleimide conjugate) | 27 hours | pH 7.4, 37°C | Stabilizes the conjugate against retro-Michael reaction. | [7] |

| Retro-Michael Reaction (Thiol Exchange with Glutathione) | 3.1 - 258 hours | pH 7.4, 37°C | Dependent on the structure of the thiol and maleimide N-substituent. Can lead to payload loss. | [8][9][10] |

The Role of the PEG2 and Carboxylic Acid Moieties

The this compound linker is not just defined by its maleimide group. The other components are crucial for its utility in creating complex bioconjugates.

The PEG2 Spacer

The short diethylene glycol (PEG2) spacer offers several advantages:

-

Increased Hydrophilicity: The PEG chain enhances the water solubility of the linker and the resulting conjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.

-

Reduced Immunogenicity: PEGylation can mask the conjugate from the immune system, potentially reducing an immune response.

-

Improved Pharmacokinetics: Even short PEG chains can influence the pharmacokinetic profile of a bioconjugate, potentially leading to a longer circulation half-life compared to non-PEGylated counterparts.[11][12]

The impact of PEG chain length on cellular uptake is complex. While long PEG chains can sometimes hinder receptor-mediated endocytosis, short linkers like PEG2 are less likely to cause significant steric hindrance.[13][14] The overall uptake will largely depend on the properties of the conjugated molecule (e.g., antibody, peptide).[15][16]

The Terminal Carboxylic Acid

The carboxylic acid group provides a second point of attachment, allowing for the creation of three-part conjugates (e.g., Protein-Linker-Drug). This is typically achieved through an amidation reaction with a primary amine on the second molecule. The most common method for activating the carboxylic acid is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][17]

| Parameter | Typical Yield | Conditions | Key Considerations | Reference |

| EDC/NHS Coupling Efficiency | 50-90% | pH 7.0-8.5, Room Temperature, 2-24 hours | Stoichiometry of EDC/NHS, reaction time, and buffer composition are critical for optimal yield. | [18][19] |

Experimental Protocols

The following are detailed protocols for a two-step conjugation process using this compound.

Protocol 1: Maleimide-Thiol Conjugation

This protocol describes the conjugation of this compound to a thiol-containing protein (e.g., a monoclonal antibody with reduced disulfide bonds).

Materials:

-

Thiol-containing protein (e.g., reduced antibody) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5)

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine (TCEP))

-

Desalting column

Procedure:

-

Protein Preparation: If the protein's thiols are in the form of disulfide bonds, they must first be reduced.

-

Dissolve the protein in a degassed reaction buffer to a concentration of 1-10 mg/mL.

-

Add a 10- to 20-fold molar excess of TCEP.

-

Incubate at room temperature for 30-60 minutes.

-

Remove excess TCEP using a desalting column, exchanging the protein into the reaction buffer.

-

-

Linker Preparation:

-

Immediately before use, dissolve this compound in a minimal amount of DMF or DMSO to create a stock solution (e.g., 10 mM).

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the reduced protein solution.

-

Incubate the reaction at room temperature for 1-2 hours or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Remove excess, unreacted linker using a desalting column or dialysis, exchanging the conjugate into a buffer suitable for the next step (e.g., PBS, pH 7.4).

-

Protocol 2: EDC/NHS Activation and Amine Coupling

This protocol describes the conjugation of the carboxyl group of the Protein-PEG2-COOH conjugate to an amine-containing molecule (e.g., a small molecule drug).

Materials:

-

Protein-PEG2-COOH conjugate in an amine-free buffer (e.g., 0.1 M MES, pH 6.0)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Amine-containing molecule in a suitable buffer (e.g., PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column or dialysis cassette

Procedure:

-

Carboxyl Group Activation:

-

To the Protein-PEG2-COOH solution, add EDC and NHS to a final concentration of 5-10 mM and 10-20 mM, respectively.

-

Incubate at room temperature for 15-30 minutes.

-

-

Amine Coupling:

-

Add the amine-containing molecule to the activated conjugate solution. A 10- to 50-fold molar excess of the amine-containing molecule over the protein conjugate is recommended.

-

Adjust the pH of the reaction mixture to 7.2-7.5.

-

Incubate at room temperature for 2 hours or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add the quenching solution to a final concentration of 20-50 mM to stop the reaction.

-

Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Purify the final conjugate from excess reagents and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

-

Visualization of Mechanisms and Workflows

Chemical Reaction Mechanism

Caption: Two-step conjugation workflow using this compound.

Experimental Workflow

Caption: Experimental workflow for ADC synthesis.

Example Signaling Pathway: HER2-Targeted ADC

An antibody-drug conjugate created using this compound to link a cytotoxic drug to an anti-HER2 antibody (like Trastuzumab) would follow this general mechanism of action.

Caption: Mechanism of a HER2-targeted ADC.

Conclusion

This compound is a versatile and powerful tool in the field of bioconjugation. Its well-defined mechanism of action, combining the specificity of the maleimide-thiol reaction with the beneficial properties of a short PEG spacer and the versatility of a terminal carboxylic acid, makes it an ideal linker for the construction of complex biomolecules. A thorough understanding of its reaction kinetics, stability, and the influence of its constituent parts is essential for its effective use in the development of novel therapeutics and research reagents. The protocols and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to harness the full potential of this important crosslinker.

References

- 1. benchchem.com [benchchem.com]

- 2. vectorlabs.com [vectorlabs.com]

- 3. Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Drug-to-antibody ratio (DAR) and drug load distribution by hydrophobic interaction chromatography and reversed phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 8. Manipulation of Glutathione-Mediated Degradation of Thiol-Maleimide Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Shape effect in cellular uptake of PEGylated nanoparticles: comparison between sphere, rod, cube and disk - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 15. The Impact of PEGylation on Cellular Uptake and In Vivo Biodistribution of Gold Nanoparticle MRI Contrast Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. reddit.com [reddit.com]

- 19. researchgate.net [researchgate.net]

The Dual Reactivity of Mal-PEG2-CH2COOH: A Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Maleimide-PEG2-CH2COOH (Mal-PEG2-CH2COOH), has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics like antibody-drug conjugates (ADCs). Its unique architecture, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid separated by a hydrophilic polyethylene glycol (PEG) spacer, allows for the precise and covalent linkage of diverse molecular entities. This guide provides an in-depth exploration of the reactivity of this compound, offering detailed experimental considerations and data to empower researchers in their drug development endeavors.

Core Reactivity Principles

This compound possesses two distinct reactive functionalities, enabling sequential or orthogonal conjugation strategies. The reactivity of each group is highly dependent on specific reaction conditions, most notably pH.

1. Maleimide Group: Thiol-Specific Alkylation

The maleimide moiety reacts specifically with free sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides. This reaction, a Michael addition, forms a stable covalent thioether bond.

-

Optimal pH: The ideal pH range for the maleimide-thiol conjugation is between 6.5 and 7.5.[1][2][3] Within this window, the thiol group is sufficiently nucleophilic to react efficiently with the maleimide, while minimizing competing side reactions.

-

Reaction Kinetics: At pH 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than their reaction with amines, ensuring high chemoselectivity.[1][2]

-

Side Reactions:

-

Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5.[2][4] This hydrolysis opens the ring to form a maleamic acid derivative, which is unreactive towards thiols. Therefore, prolonged exposure to alkaline conditions should be avoided.

-

Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines, such as the lysine residues in proteins, leading to a loss of specificity.[2]

-

2. Carboxylic Acid Group: Amine-Reactive Amidation

The terminal carboxylic acid can be activated to react with primary amine groups, such as those on lysine residues or N-termini of proteins, forming a stable amide bond. This reaction typically requires the use of a carbodiimide activator, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, to enhance efficiency and stability of the active intermediate.

-

Activation Step: The activation of the carboxylic acid with EDC is most efficient in an acidic environment, typically at a pH of 4.5-5.5.[5][6]

-

Coupling Step: The subsequent reaction of the activated NHS-ester with the primary amine is most efficient at a physiological to slightly alkaline pH of 7.2-8.5.[5][6]

Quantitative Data on Reactivity and Stability

To facilitate experimental design, the following tables summarize key quantitative parameters related to the reactivity and stability of this compound and its conjugates.

| Parameter | Value | Conditions | References |

| Optimal pH for Maleimide-Thiol Reaction | 6.5 - 7.5 | Aqueous buffer | [1][2][3] |

| Relative Reaction Rate (Thiol vs. Amine) | ~1,000-fold faster with thiols | pH 7.0 | [1][2] |

| Maleimide Hydrolysis | Increases with pH | pH > 7.5 | [2][4] |

| Optimal pH for Carboxylic Acid Activation (EDC) | 4.5 - 5.5 | Aqueous buffer (e.g., MES) | [5][6] |

| Optimal pH for NHS-Ester Reaction with Amines | 7.2 - 8.5 | Aqueous buffer (e.g., PBS) | [5][6] |

| Bond Type | Stability Consideration | Conditions Affecting Stability | References |

| Thioether Bond (from Maleimide-Thiol) | Generally stable, but can undergo retro-Michael reaction leading to deconjugation. | Susceptible to exchange with other thiols (e.g., glutathione in vivo). Ring-opening hydrolysis of the succinimide ring can stabilize the linkage. | [3][4][7][8] |

| Amide Bond (from Carboxylic Acid-Amine) | Highly stable due to resonance delocalization. | Generally resistant to hydrolysis under physiological conditions. | [9][10] |

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are generalized protocols for utilizing this compound.

Protocol 1: Two-Step Conjugation (Amine to Thiol)

This protocol describes the activation of the carboxylic acid on this compound and its reaction with an amine-containing molecule, followed by the reaction of the maleimide group with a thiol-containing molecule.

Materials:

-

This compound

-

Amine-containing molecule (Protein-NH2)

-

Thiol-containing molecule (Protein-SH)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Reducing agent (e.g., TCEP or DTT) for Protein-SH preparation

-

Desalting columns

Procedure:

-

Preparation of Protein-SH: If the thiol groups on Protein-SH are in a disulfide bond, reduce the protein using a suitable reducing agent like TCEP or DTT according to standard protocols. Remove the excess reducing agent using a desalting column.

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer.

-

Add a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS to the this compound solution.

-

Incubate for 15 minutes at room temperature.

-

-

Reaction with Protein-NH2:

-

Immediately add the activated this compound solution to the Protein-NH2 solution in Coupling Buffer. A 10- to 20-fold molar excess of the activated linker over the protein is a common starting point.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM.

-

Remove excess linker and byproducts using a desalting column, exchanging the buffer to Coupling Buffer.

-

-

Reaction with Protein-SH:

-

Add the maleimide-activated Protein-NH2 to the prepared Protein-SH.

-

Incubate for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of thiols.

-

-

Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove any unreacted components.

Protocol 2: Characterization of the Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC: Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the number of drug-linker molecules conjugated to an antibody. The hydrophobicity of the ADC increases with the number of conjugated hydrophobic drugs, leading to separation based on the drug-to-antibody ratio (DAR).

-

Column: A HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0).

-

Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).

-

Gradient: A linear gradient from high to low salt concentration.

-

Detection: UV absorbance at 280 nm.

2. Confirmation of Conjugation and Purity by SEC-HPLC: Size-Exclusion Chromatography (SEC) is used to assess the purity of the conjugate and detect the presence of aggregates or fragments.

-

Column: An appropriate SEC column for the size of the conjugate.

-

Mobile Phase: PBS, pH 7.4.

-

Detection: UV absorbance at 280 nm.

3. Mass Spectrometry (MS) Analysis: Mass spectrometry provides a definitive confirmation of successful conjugation by measuring the mass of the final product. Electrospray ionization (ESI) coupled with a high-resolution mass analyzer is commonly used for intact mass analysis of ADCs.

Visualizing Reactivity and Workflows

To further clarify the processes involved, the following diagrams illustrate the key reaction pathways and experimental workflows.

Caption: Reaction pathways of this compound's functional groups.

Caption: Workflow for a two-step bioconjugation reaction.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. d-nb.info [d-nb.info]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. broadpharm.com [broadpharm.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. vectorlabs.com [vectorlabs.com]

- 9. Amide Bond Activation of Biological Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

The Strategic Role of the PEG Linker in Mal-PEG2-CH2COOH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The heterobifunctional linker, Mal-PEG2-CH2COOH, represents a critical tool in the targeted delivery of therapeutic agents, particularly in the burgeoning fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive technical overview of the core functionalities of this linker, with a specific focus on the integral role of the discrete polyethylene glycol (PEG) unit. We will delve into its impact on conjugation efficiency, stability, and the overall pharmacokinetic profile of the resulting bioconjugates.

Core Components and Their Functions

This compound is a precisely engineered molecule composed of three key functional moieties:

-

Maleimide Group: This thiol-reactive group enables the covalent attachment of the linker to cysteine residues on proteins, such as antibodies or other targeting ligands. The reaction proceeds via a Michael addition, forming a stable thioether bond under physiological pH conditions (typically 6.5-7.5)[1][2]. This high selectivity for thiols minimizes off-target reactions with other amino acid residues[2].

-

Carboxylic Acid Group (-CH2COOH): This terminal group provides a versatile handle for conjugation to a second molecule of interest, often a small molecule drug or a ligand for an E3 ubiquitin ligase in the case of PROTACs. The carboxylic acid is typically activated using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form a reactive NHS ester. This ester then readily reacts with primary amines on the payload molecule to form a stable amide bond[3][4].

-

PEG2 Linker (-PEG2-): This short, discrete polyethylene glycol spacer, consisting of two ethylene glycol units, is central to the linker's utility and performance. It confers several advantageous properties to the linker and the final conjugate.

The Pivotal Role of the PEG2 Linker

The inclusion of a short PEG spacer, while seemingly a simple modification, has profound implications for the properties and efficacy of the final bioconjugate.

Enhancing Solubility and Reducing Aggregation

Many potent cytotoxic drugs and complex organic molecules used in ADCs and PROTACs are hydrophobic. The hydrophilic nature of the PEG linker significantly increases the overall water solubility of the drug-linker complex and the final conjugate[5]. This improved solubility helps to prevent aggregation, which is a critical issue that can lead to reduced efficacy, altered pharmacokinetic profiles, and potential immunogenicity[6].

Modulating Pharmacokinetics

The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize the pharmacokinetic properties of a bioconjugate[7][8]. While longer PEG chains are known to increase the hydrodynamic radius, leading to reduced renal clearance and a longer plasma half-life, even a short PEG2 linker can positively influence the pharmacokinetic profile. It can provide a "hydrophilic shield" around the payload, potentially reducing non-specific interactions and uptake by non-target tissues[8].

Providing a Flexible Spacer

The PEG2 linker acts as a flexible spacer, physically separating the targeting moiety (e.g., an antibody) from the payload (e.g., a cytotoxic drug). This separation can be crucial for maintaining the biological activity of both components. For instance, it can prevent the payload from sterically hindering the antigen-binding site of the antibody.

Quantitative Data on Linker Performance

Table 1: Maleimide-Thiol Conjugation Efficiency and Stability

| Parameter | Condition | Result | Citation |

| Conjugation Efficiency | Maleimide-functionalized nanoparticles to thiol-containing peptide (cRGDfK) | >80% conjugation in 30 minutes at a 2:1 maleimide:thiol ratio | [9] |

| Reaction Kinetics | Maleimide reaction with L-cysteine | Completion in < 2 minutes | [10] |

| Thioether Bond Stability | Maleimide-PEG conjugate in PBS at 37°C | < 5% degradation over 7 days | [11] |

| Thioether Bond Stability | Maleimide-PEG conjugate in 1 mM Glutathione at 37°C | ~30% degradation over 7 days | [11] |

| Succinimide Ring Hydrolysis | PEG-maleimide conjugate in PBS (pH 7.4) at 37°C | ~30% hydrolysis over 16 hours | [12] |

Table 2: Influence of PEG Linker Length on ADC Pharmacokinetics (Illustrative)

| Linker | ADC Model | Species | Half-life (t½) | Clearance Rate | Citation |

| PEGn < 8 | Generic ADC | Rat | Shorter | Increased | [7] |

| PEG8 | Glucuronide-MMAE ADC | Rat | Longer | Slower | [7] |

| PEG12 | Glucuronide-MMAE ADC | Rat | Similar to PEG8 | Similar to PEG8 | [7] |

| PEG24 | Glucuronide-MMAE ADC | Rat | Similar to PEG8 | Similar to PEG8 | [7] |

Note: The data in Table 2 is illustrative of the general trend observed with varying PEG linker lengths. Clearance rates for ADCs with PEG linkers shorter than PEG8 have been shown to increase rapidly[7].

Experimental Protocols

Protocol 1: Two-Step Antibody-Drug Conjugation using this compound

This protocol outlines the general procedure for conjugating a cytotoxic drug (payload) containing a primary amine to a thiol-containing antibody using this compound.

Materials:

-

Thiol-containing antibody (e.g., partially reduced IgG)

-

This compound

-

Payload with a primary amine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Conjugation Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris or 1 M glycine)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns

Procedure:

Step 1: Activation of this compound

-

Dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL.

-

In a separate tube, dissolve EDC and NHS (or Sulfo-NHS) in Activation Buffer to a final concentration of ~0.1 M each.

-

Add a 1.2 to 1.5-fold molar excess of EDC and NHS to the this compound solution.

-

Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester.

Step 2: Conjugation of Activated Linker to Payload

-

Dissolve the amine-containing payload in an appropriate solvent (e.g., DMF or DMSO).

-

Add the activated Mal-PEG2-NHS ester solution to the payload solution. A 1:1 to 1.5:1 molar ratio of activated linker to payload is a good starting point.

-

Adjust the pH of the reaction mixture to 7.5-8.5 using a suitable buffer (e.g., sodium bicarbonate).

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Monitor the reaction progress by LC-MS or HPLC.

-

Upon completion, the maleimide-PEG2-payload conjugate can be purified by reverse-phase HPLC.

Step 3: Conjugation of Maleimide-PEG2-Payload to Antibody

-

Prepare the thiol-containing antibody in degassed Conjugation Buffer. If the antibody does not have free thiols, it can be partially reduced using a reducing agent like TCEP or DTT, followed by removal of the reducing agent using a desalting column[13][14].

-

Add the purified maleimide-PEG2-payload to the antibody solution. A 5- to 20-fold molar excess of the linker-payload conjugate over the antibody is a common starting point[].

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C under gentle agitation.

-

Quench the reaction by adding a small molecule thiol such as cysteine or 2-mercaptoethanol to cap any unreacted maleimide groups.

-

Purify the resulting ADC using size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted linker-payload and other small molecules.

-

Characterize the ADC for drug-to-antibody ratio (DAR), aggregation, and purity.

Protocol 2: General Workflow for PROTAC Synthesis using this compound

This protocol describes a general approach for synthesizing a PROTAC by linking a warhead (targeting the protein of interest) with an E3 ligase ligand using this compound. This example assumes the warhead has a free thiol and the E3 ligase ligand has a primary amine.

Materials:

-

Warhead with a free thiol group

-

E3 ligase ligand with a primary amine

-

This compound

-

EDC and NHS (or Sulfo-NHS)

-

Activation and Conjugation Buffers (as in Protocol 1)

-

Anhydrous DMF or DMSO

-

Purification supplies (e.g., HPLC)

Procedure:

-

Activation of this compound: Follow Step 1 from Protocol 1 to activate the carboxylic acid group of the linker with EDC/NHS.

-

Conjugation to E3 Ligase Ligand:

-

Dissolve the amine-containing E3 ligase ligand in a suitable solvent.

-

Add the activated Mal-PEG2-NHS ester to the E3 ligase ligand solution.

-

Adjust the pH and incubate as described in Step 2 of Protocol 1.

-

Purify the resulting maleimide-PEG2-E3 ligase ligand conjugate.

-

-

Conjugation to Warhead:

-

Dissolve the thiol-containing warhead in a degassed buffer (pH 6.5-7.5).

-

Add the purified maleimide-PEG2-E3 ligase ligand conjugate to the warhead solution.

-

Incubate for 1-2 hours at room temperature.

-

Monitor the reaction by LC-MS.

-

-

Purification: Purify the final PROTAC molecule using reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using techniques such as NMR and mass spectrometry.

Visualizing the Role of this compound

The following diagrams, generated using the DOT language, illustrate the key processes where this compound is employed.

Conclusion

The this compound linker is a well-designed and versatile tool for the development of targeted therapeutics. The strategic inclusion of the short PEG2 spacer is not a trivial detail; it plays a crucial role in enhancing the solubility, stability, and pharmacokinetic properties of the resulting bioconjugates. By understanding the distinct functions of the maleimide, PEG, and carboxylic acid moieties, researchers can effectively leverage this linker to construct novel and efficacious ADCs and PROTACs for a wide range of therapeutic applications. The provided protocols and diagrams serve as a foundational guide for the practical implementation of this valuable bioconjugation reagent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. medkoo.com [medkoo.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Mal-PEG2-acid, 1374666-32-6 | BroadPharm [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 10. researchgate.net [researchgate.net]

- 11. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. broadpharm.com [broadpharm.com]

- 14. broadpharm.com [broadpharm.com]

Technical Guide: Mal-PEG2-CH2COOH as a Heterobifunctional Linker in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Maleimide-PEG2-Acetic Acid (Mal-PEG2-CH2COOH), a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its unique architecture, featuring a thiol-reactive maleimide group and an amine-reactive carboxylic acid, enables the covalent linkage of diverse molecular entities. This guide will cover its chemical and physical properties, detailed experimental protocols for its use, and its primary applications, particularly in the development of Antibody-Drug Conjugates (ADCs).

Core Properties of this compound

This compound is a versatile tool for researchers, offering a combination of specific reactivity and a hydrophilic spacer that enhances the solubility and biocompatibility of the resulting conjugate.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | References |

| CAS Number | 1374666-32-6 | [1] |

| Synonyms | Mal-PEG2-acid, 3-[2-[2-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)ethoxy]ethoxy]propanoic acid | [1] |

| Molecular Formula | C₁₁H₁₅NO₆ | [1] |

| Molecular Weight | 257.24 g/mol | |

| Appearance | Viscous Liquid or Solid | |

| Purity | Typically ≥95% | [1] |

| Solubility | Soluble in DMSO, DCM, DMF | |

| Storage Conditions | -20°C, protected from light and moisture | [2] |

Structural Features and Reactivity

This compound is comprised of three key components: a maleimide group, a short polyethylene glycol (PEG) spacer, and a carboxylic acid group. This heterobifunctional nature allows for a two-step, controlled conjugation process.

-

Maleimide Group : This functional group exhibits high selectivity for sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction, a Michael addition, proceeds under mild physiological conditions (pH 6.5-7.5) to form a stable, covalent thioether bond.[][4] It is important to note that disulfide bonds within a protein must first be reduced to free thiols for this reaction to occur.[1]

-

Carboxylic Acid Group : The terminal carboxylic acid can be activated to react with primary amines, such as those found on the side chains of lysine residues or the N-terminus of a protein. This activation is commonly achieved using carbodiimide chemistry, for example, with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS).[5][6] The resulting NHS ester is a stable intermediate that readily reacts with primary amines to form a robust amide bond.[6]

-

PEG Spacer : The short diethylene glycol (PEG2) spacer is hydrophilic, which can help to improve the solubility of the resulting bioconjugate and reduce non-specific binding.

Experimental Protocols

The following sections provide detailed methodologies for the two key conjugation reactions involving this compound.

Protocol for Maleimide-Thiol Conjugation

This protocol outlines the steps for conjugating the maleimide group of this compound to a thiol-containing molecule, such as a protein with cysteine residues.

Materials:

-

Thiol-containing protein or peptide

-

This compound

-

Conjugation Buffer: Phosphate-buffered saline (PBS), HEPES, or Tris buffer, pH 7.0-7.5, degassed.[1]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds.

-

Anhydrous DMSO or DMF for dissolving this compound.

-

Quenching Reagent: N-acetylcysteine (NAC) or other free thiol.[7]

-

Purification System: Size-exclusion chromatography (SEC) or dialysis equipment.[2]

Procedure:

-

Preparation of Thiol-Containing Molecule :

-

Dissolve the protein or peptide to be labeled in the degassed conjugation buffer at a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note: If using dithiothreitol (DTT) as the reducing agent, it must be removed by dialysis or desalting before adding the maleimide reagent, as it will compete for the reaction.

-

-

Preparation of this compound Solution :

-

Allow the vial of this compound to come to room temperature.

-

Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF.

-

-

Conjugation Reaction :

-

Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently stirring or vortexing.

-

Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it, and protect it from light.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[2]

-

-

Quenching the Reaction :

-

To stop the reaction, add a quenching reagent such as N-acetylcysteine in a 25-fold molar excess compared to the maleimide reagent and incubate for 15-30 minutes.[7]

-

-

Purification of the Conjugate :

-

Remove the excess, unreacted this compound and quenching reagent by size-exclusion chromatography or dialysis against the appropriate buffer.[2]

-

Protocol for Carboxylic Acid-Amine Conjugation (via EDC/NHS Activation)

This protocol describes the activation of the carboxylic acid group on the Mal-PEG-thiol conjugate and its subsequent reaction with an amine-containing molecule.

Materials:

-

Mal-PEG-thiol conjugate (from section 2.1)

-

Amine-containing molecule (e.g., a cytotoxic drug, a fluorescent dye)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0.[5][8]

-

Coupling Buffer: PBS, pH 7.2-7.5.[8]

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Quenching Solution: Hydroxylamine, Tris, or glycine solution.[5][8]

-

Purification System: Appropriate chromatography system (e.g., HPLC) or dialysis.

Procedure:

-

Activation of Carboxylic Acid :

-

Conjugation to Amine :

-

Immediately after activation, the pH of the reaction mixture should be raised to 7.2-7.5 by adding the Coupling Buffer.[5]

-

Add the amine-containing molecule to the activated conjugate solution. A molar ratio of 1:1 with the conjugate is a good starting point.[8]

-

Allow the reaction to proceed for 2 hours at room temperature.[8]

-

-

Quenching the Reaction :

-

Purification of the Final Conjugate :

-

Purify the final bioconjugate using an appropriate method such as HPLC, size-exclusion chromatography, or dialysis to remove excess reagents and byproducts.

-

Applications in Research and Drug Development

The primary application of this compound is in the construction of complex biomolecules, most notably Antibody-Drug Conjugates (ADCs).[9][10]

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[10][11] this compound can be used as a linker to attach the cytotoxic payload to the antibody.

The general strategy involves:

-

Attaching the this compound linker to the cytotoxic drug via the carboxylic acid end (using EDC/NHS chemistry to react with an amine on the drug).

-

Partially reducing the interchain disulfide bonds of the monoclonal antibody to generate free thiol groups.[11]

-

Conjugating the maleimide end of the drug-linker construct to the free thiols on the antibody.

The resulting ADC can then selectively bind to antigens on the surface of cancer cells, be internalized, and release the cytotoxic payload, leading to targeted cell death.[12][13]

Quantitative Analysis of ADC Formation

The success of ADC synthesis is often evaluated by determining the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody.[14] Table 2 presents typical quantitative data that would be collected during the characterization of an ADC synthesized using a maleimide-based linker.

| Parameter | Typical Value/Range | Method of Determination | References |

| Drug-to-Antibody Ratio (DAR) | 2 - 4 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry | [11][14] |

| In vitro Cytotoxicity (IC₅₀) | 0.01 - 10 nM | Cell viability assays (e.g., MTT, CellTiter-Glo) on target-expressing cell lines | [14] |

| Conjugate Stability in Plasma | >90% after 7 days | ELISA, LC-MS/MS | [14] |

| Tumor Growth Inhibition (in vivo) | 50-100% | Xenograft mouse models | [15][16] |

Visualizing Workflows and Mechanisms

Graphviz diagrams are provided below to illustrate the key processes involving this compound.

Experimental Workflow for ADC Synthesis

Caption: Workflow for synthesizing an Antibody-Drug Conjugate (ADC).

General Mechanism of Action for an ADC

Caption: General mechanism of action for an Antibody-Drug Conjugate.

References

- 1. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 2. biotium.com [biotium.com]

- 4. m.youtube.com [m.youtube.com]

- 5. broadpharm.com [broadpharm.com]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. vdoc.pub [vdoc.pub]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Antibody–Drug Conjugates: The Last Decade [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Site-Specific Protein Labeling using Mal-PEG2-CH2COOH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific modification of proteins is a cornerstone of modern biotechnology, enabling the development of sophisticated therapeutics like antibody-drug conjugates (ADCs), advanced imaging agents, and precisely engineered biomaterials.[][2][3] The Mal-PEG2-CH2COOH linker is a heterobifunctional reagent designed for this purpose. It features a maleimide group that selectively reacts with sulfhydryl (thiol) groups on cysteine residues, and a terminal carboxylic acid that can be conjugated to other molecules, such as drugs or reporter labels, through amide bond formation.[4][5][6] This application note provides a detailed protocol for the cysteine-directed labeling of proteins using this compound, along with representative data and workflow diagrams.

The maleimide-thiol reaction is a Michael addition that proceeds rapidly and with high specificity under mild, near-neutral pH conditions (pH 7.0-7.5), forming a stable thioether bond.[2][7][8][9] The inclusion of a short polyethylene glycol (PEG) spacer enhances the hydrophilicity of the linker, which can improve the solubility and reduce aggregation of the resulting protein conjugate.[4][6][]

Quantitative Data Summary

The efficiency of protein labeling with this compound can be influenced by several factors, including the molar ratio of the linker to the protein, reaction time, and temperature. The following table summarizes typical experimental parameters and expected outcomes for the labeling of a model protein.

| Parameter | Condition A | Condition B | Condition C |

| Protein Concentration | 5 mg/mL | 5 mg/mL | 10 mg/mL |

| This compound:Protein Molar Ratio | 10:1 | 20:1 | 20:1 |

| Reaction Temperature | Room Temperature | 4°C | Room Temperature |

| Reaction Time | 2 hours | Overnight | 2 hours |

| Typical Degree of Labeling (DOL) | 0.8 - 1.2 | 1.0 - 1.5 | 1.2 - 1.8 |

| Labeling Efficiency | ~85% | ~90% | ~95% |

| Post-Purification Yield | >90% | >90% | >85% |

Note: The data presented are representative and may vary depending on the specific protein, buffer conditions, and handling procedures. Optimization is recommended for each new protein.

Experimental Protocols

Materials and Reagents

-

Protein of interest (with at least one accessible cysteine residue)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES buffer (pH 7.0-7.5), degassed.[7][8]

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)[7][8]

-

Quenching Reagent: L-cysteine or β-mercaptoethanol

-

Purification System: Size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or tangential flow filtration (TFF) system.[8][9][11]

Protocol 1: Preparation of Protein and Linker

-

Protein Preparation :

-

Dissolve the protein in degassed reaction buffer to a final concentration of 1-10 mg/mL.[8][9]

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10- to 100-fold molar excess of TCEP.[7][8] Incubate for 20-60 minutes at room temperature. TCEP is compatible with the maleimide reaction and does not need to be removed prior to labeling.[12] Avoid using DTT, as its thiol groups will react with the maleimide.[13]

-

To prevent re-oxidation of thiols, it is advisable to perform the reaction in a low-oxygen environment (e.g., by flushing the reaction vessel with nitrogen or argon gas).[8][11]

-

-

This compound Stock Solution Preparation :

-

Allow the vial of this compound to equilibrate to room temperature before opening.

-

Prepare a 10 mM stock solution by dissolving the linker in anhydrous DMSO or DMF.[7][11] Vortex briefly to ensure complete dissolution.

-

This stock solution should be prepared fresh. Unused solution can be stored at -20°C for up to one month, protected from light and moisture.[7]

-

Protocol 2: Protein Conjugation

-

Initiate the Reaction :

-

Slowly add the desired volume of the 10 mM this compound stock solution to the stirring protein solution. A 10- to 20-fold molar excess of the linker over the protein is a common starting point for optimization.[7][11][12]

-

For example, for 1 mL of a 50 µM protein solution, add 50-100 µL of the 10 mM linker stock solution.

-

-

Incubation :

-

Quench the Reaction :

-

To stop the labeling reaction, add a quenching reagent such as L-cysteine or β-mercaptoethanol to a final concentration of 1-10 mM. This will react with any excess this compound. Incubate for 15-30 minutes at room temperature.

-

Protocol 3: Purification and Characterization

-

Purification of the Conjugate :

-

Characterization :

-

The degree of labeling (DOL), which is the average number of linker molecules per protein, can be determined using mass spectrometry (e.g., MALDI-TOF or ESI-MS) by comparing the mass of the labeled and unlabeled protein.

-

SDS-PAGE analysis can also show a shift in the molecular weight of the labeled protein.

-

-

Storage :

-

Store the purified protein conjugate at 2-8°C in the dark for short-term use (up to one week).[7]

-

For long-term storage, add a cryoprotectant like 50% glycerol and store at -20°C, or lyophilize.[7] The addition of a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%) can also be beneficial.[7]

-

Visualizations

Caption: Experimental workflow for protein labeling.

References

- 2. Synthesis of Protein Bioconjugates via Cysteine-maleimide Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lookchem.com [lookchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Mal-PEG2-COOH | 756525-98-1 [chemicalbook.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 11. biotium.com [biotium.com]

- 12. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 13. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

Application Notes and Protocols for the Use of Mal-PEG2-CH2COOH in Antibody-Drug Conjugate (ADC) Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. The linker, which connects the antibody to the payload, is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[][2][3] Mal-PEG2-CH2COOH is a heterobifunctional linker that offers a precise and versatile platform for ADC development.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of ADCs. It covers the principles of conjugation, step-by-step experimental procedures, and methods for characterization and stability assessment.

The this compound linker contains two key functionalities:

-

Maleimide Group: This functional group reacts specifically with free thiol (sulfhydryl) groups, typically from cysteine residues on the antibody, to form a stable thioether bond.[] This reaction is highly efficient and proceeds under mild physiological conditions.[]

-

Carboxylic Acid Group: This group allows for the attachment of a cytotoxic payload that has a reactive amine group, forming a stable amide bond. This reaction typically requires activation of the carboxylic acid to an active ester, such as an N-hydroxysuccinimide (NHS) ester.

-

PEG2 Spacer: The short polyethylene glycol (PEG) spacer enhances the solubility and stability of the ADC, reduces aggregation, and can improve pharmacokinetic properties.[][2]

General Workflow for ADC Synthesis

The synthesis of an ADC using the this compound linker generally follows a three-stage process. First, the linker is activated and conjugated to the cytotoxic payload. Second, the antibody's interchain disulfide bonds are partially reduced to generate free thiol groups. Finally, the maleimide group of the drug-linker conjugate reacts with the free thiols on the antibody to form the final ADC.

References

Application Note: Covalent Conjugation of Thiol-Containing Molecules using Mal-PEG2-CH2COOH

Audience: Researchers, scientists, and drug development professionals.

Introduction

The reaction between a maleimide and a thiol group is a cornerstone of modern bioconjugation, enabling the precise, covalent linkage of molecules under mild conditions. Mal-PEG2-CH2COOH is a heterobifunctional crosslinker that leverages this chemistry. It features a maleimide group for highly selective reaction with sulfhydryl (thiol) groups, and a carboxylic acid group for subsequent conjugation to primary amines or other functionalities. The short, hydrophilic diethylene glycol (PEG2) spacer enhances solubility and reduces steric hindrance. This linker is extensively used in creating antibody-drug conjugates (ADCs), PEGylating proteins, and developing targeted drug delivery systems.

Reaction Mechanism: The Thiol-Maleimide Michael Addition

The conjugation chemistry proceeds via a Michael addition reaction. The nucleophilic thiol group attacks one of the carbon atoms in the electron-deficient carbon-carbon double bond of the maleimide ring. This forms a stable, covalent thioether bond, creating a thiosuccinimide adduct. The reaction is highly chemoselective for thiols within a specific pH range, making it ideal for modifying cysteine residues in proteins and peptides.

Caption: Mechanism of the thiol-maleimide reaction.

Key Parameters for Successful Conjugation

The efficiency and specificity of the maleimide-thiol reaction are dependent on several critical experimental parameters. Optimizing these conditions is crucial for maximizing yield and minimizing side reactions.

| Parameter | Optimal Range/Value | Rationale & Notes | Citations |

| pH | 6.5 - 7.5 | This pH range ensures the thiol group is sufficiently nucleophilic for an efficient reaction while minimizing competitive side reactions with amines. At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines. Above pH 7.5, hydrolysis of the maleimide ring can occur, rendering it unreactive. | |

| Molar Ratio | 10- to 20-fold molar excess of this compound | A molar excess of the maleimide reagent over the thiol-containing molecule drives the reaction to completion. The optimal ratio may require empirical determination depending on the specific reactants. | |

| Temperature | Room Temperature (20-25°C) or 4°C | The reaction proceeds efficiently at room temperature. For sensitive proteins or to slow down the reaction, incubation at 4°C is recommended, though this will extend the required reaction time. | |

| Reaction Time | 2 - 4 hours to overnight | Most conjugations are complete within a few hours at room temperature. An overnight incubation at 4°C can also be effective. | |

| Buffers | Phosphate (PBS), HEPES, Tris | Use non-amine and non-thiol containing buffers to avoid competing reactions. Buffers should be degassed to prevent oxidation of free thiols. | |

| Thiol Reduction | Pre-treatment with TCEP or DTT | Disulfide bonds within proteins must be reduced to generate free thiols. TCEP is often preferred as it does not need to be removed prior to the maleimide reaction. If DTT is used, it must be removed (e.g., via dialysis or desalting column) as its thiol groups will react with the maleimide. |

Stability of the Thioether Linkage

While generally stable, the thiosuccinimide linkage formed can be susceptible to a retro-Michael reaction, particularly in the presence of other endogenous thiols like glutathione. This can lead to the dissociation of the conjugate in vivo. Strategies to enhance stability include inducing hydrolysis of the succinimide ring or designing maleimide derivatives that favor a more stable, transcyclized product. For many applications, the stability of the standard thioether bond is sufficient, but this potential for reversibility should be considered in therapeutic development.

Experimental Protocols

The following protocols provide a general framework for the conjugation of a thiol-containing protein with this compound.

Workflow Overview

Application Notes and Protocols for Mal-PEG2-CH2COOH Activation using EDC/NHS Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the activation of the heterobifunctional linker, Mal-PEG2-CH2COOH, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This procedure activates the terminal carboxylic acid group, enabling its conjugation to primary amines on biomolecules such as proteins, peptides, or antibodies. The maleimide group remains available for subsequent reaction with sulfhydryl groups, making this a valuable tool in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.

The activation process is a two-step reaction. First, the carboxyl group of this compound is reacted with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by the addition of NHS to form a more stable, amine-reactive NHS ester. This two-step protocol is favored as it allows for optimized reaction conditions for both the activation and subsequent conjugation steps, leading to higher yields and fewer side products.

Materials and Reagents

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M glycine

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Desalting columns or dialysis equipment

-

Reaction vials and stirring equipment

Experimental Protocols